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Introduction
GS-967, also known as GS-458967, is a potent and selective small molecule inhibitor of the

cardiac late sodium current (INaL). This persistent component of the fast sodium current (INa)

plays a crucial role in the pathophysiology of various cardiac and neurological disorders. Unlike

the transient peak sodium current responsible for the rapid upstroke of the action potential, the

late sodium current results from a small fraction of voltage-gated sodium channels that fail to

inactivate or reopen during the plateau phase. Elevated INaL can lead to cellular sodium and

calcium overload, contributing to arrhythmias, myocardial ischemia, and certain forms of

epilepsy. This guide provides a comprehensive overview of the molecular target of GS-967, its

mechanism of action, and the experimental methodologies used to characterize its activity.

Molecular Target: The Voltage-Gated Sodium
Channel
The primary molecular target of GS-967 is the voltage-gated sodium channel (Nav).

Specifically, GS-967 exhibits a high degree of selectivity for the late component of the sodium

current (INaL) over the peak sodium current (INaP)[1]. This selectivity is a key therapeutic

advantage, as it allows for the modulation of pathological channel activity with minimal impact

on normal cardiac conduction and neuronal excitability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b612228?utm_src=pdf-interest
https://www.selleckchem.com/products/gs967.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Voltage-gated sodium channels are complex transmembrane proteins responsible for the

initiation and propagation of action potentials in excitable cells. They are composed of a large

alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that

modulate channel gating and localization. The alpha subunit consists of four homologous

domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in

each domain acts as the voltage sensor, while the pore loop between S5 and S6 forms the

selectivity filter.

Mechanism of Action
GS-967 exerts its inhibitory effect on the late sodium current through a distinct mechanism of

action that involves the modulation of the channel's gating properties. It demonstrates a

profound effect on sodium channel inactivation, a critical process for regulating channel activity.

Key aspects of GS-967's mechanism include:

Preferential Inhibition of Late INa: GS-967 is significantly more potent in inhibiting the

persistent or late sodium current compared to the transient peak current, with a reported 42-

fold preference[1].

Use-Dependent Block: The inhibitory effect of GS-967 is frequency-dependent, meaning it

becomes more pronounced with higher frequencies of channel activation. This property,

known as use-dependent block, is characteristic of drugs that bind to the channel in its open

or inactivated states[2][3].

Modulation of Inactivation: GS-967 enhances both fast and slow inactivation of the sodium

channel. It shifts the voltage dependence of steady-state inactivation to more hyperpolarized

potentials, slows the recovery from fast inactivation, and accelerates the onset of slow

inactivation[3][4][5]. This stabilization of the inactivated state reduces the availability of

channels to conduct the late current.

Quantitative Data
The following tables summarize the key quantitative data for GS-967 from various in vitro and

in vivo studies.

Table 1: In Vitro Inhibitory Activity of GS-967
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Parameter Value Cell Type/System Reference

IC50 (Late INa) 0.13 µM Ventricular Myocytes [2]

IC50 (Late INa) 0.21 µM Isolated Hearts [2]

IC50 (Use-Dependent

Block of INaP)
0.07 µM

hiPSC-derived

Cardiomyocytes
[6]

Apparent IC50 (ATX-II

induced APD

prolongation)

~10 nM Ventricular Myocytes [2]

KON (Apparent

Binding Rate)
25.7 µM-1s-1

hiPSC-derived

Cardiomyocytes
[7]

KOFF (Apparent

Unbinding Rate)
1.58 s-1

hiPSC-derived

Cardiomyocytes
[7]

Table 2: In Vivo Efficacy of GS-967

Parameter Value Animal Model Reference

EC50 (MES-induced

seizures)
1.1 ± 0.23 mg/kg Scn8aD/+ Mice [4]

EC50 (MES-induced

seizures)
0.70 ± 0.22 mg/kg Wild-Type Mice [4]

Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular

interactions of GS-967.

Whole-Cell Voltage Clamp Electrophysiology
This technique is fundamental for studying the effects of GS-967 on the electrical properties of

isolated cells.
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Objective: To measure the peak and late sodium currents in the absence and presence of GS-

967 and to assess its effects on channel gating properties.

Materials:

Isolated cardiomyocytes or neurons

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for micropipette fabrication

External (Tyrode's) and internal (pipette) solutions

GS-967 stock solution (e.g., 10 mM in DMSO)

Perfusion system

Protocol:

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., canine, rabbit)

or neurons from specific brain regions (e.g., hippocampus) using enzymatic digestion.

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a

resistance of 2-4 MΩ when filled with the internal solution.

Solution Preparation:

External Solution (example for cardiomyocytes): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1

MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

Internal Solution (example for cardiomyocytes): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10

HEPES; pH adjusted to 7.2 with CsOH.

Recording:

Establish a whole-cell patch-clamp configuration on a single, healthy cell.
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Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all

sodium channels are in the resting state.

Apply specific voltage protocols to elicit and measure peak and late sodium currents. For

example, a depolarizing step to -20 mV for 200-500 ms can be used.

To measure late INa, the current is typically measured at the end of the depolarizing pulse.

GS-967 Application:

Record baseline currents in the external solution.

Perfuse the cell with the external solution containing the desired concentration of GS-967.

Allow sufficient time for the drug effect to reach a steady state before recording post-drug

currents.

Data Analysis:

Measure the peak and late current amplitudes before and after drug application.

Analyze the voltage-dependence of activation and inactivation by applying appropriate

voltage protocols.

Assess use-dependent block by applying a train of depolarizing pulses at different

frequencies.

In Vivo Seizure Models
Animal models are crucial for evaluating the anticonvulsant effects of GS-967.

Objective: To determine the efficacy of GS-967 in suppressing seizures in rodent models of

epilepsy.

Materials:

Genetically modified mice with epilepsy-causing mutations (e.g., Scn1a+/- for Dravet

syndrome, Scn8aN1768D/+) or wild-type mice.
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GS-967 formulation for oral administration (e.g., in chow or solubilized in a suitable vehicle).

Maximal electroshock (MES) stimulator.

Video monitoring equipment for seizure observation.

Protocol:

Animal Dosing:

Administer GS-967 to the animals. For chronic studies, this can be done by incorporating

the drug into the chow[3]. For acute studies, oral gavage can be used.

Include a vehicle control group.

Maximal Electroshock (MES) Test:

Deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a

seizure.

Observe the animals for the presence or absence of a tonic hindlimb extension, which is

the endpoint for protection in this assay.

Determine the dose-response relationship and calculate the EC50 for seizure protection.

Spontaneous Seizure Monitoring:

For genetic models with spontaneous seizures, continuously monitor the animals using

video-EEG for a defined period.

Quantify the frequency and duration of seizures in treated versus untreated animals.

Data Analysis:

Compare the seizure incidence and severity between the GS-967 treated and control

groups using appropriate statistical tests.

Visualizations
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Caption: Mechanism of GS-967 action on the voltage-gated sodium channel.

Experimental Workflow: Whole-Cell Voltage Clamp
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Caption: Workflow for assessing GS-967 effects using whole-cell voltage clamp.
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Logical Relationship: Therapeutic Rationale
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Caption: Therapeutic rationale for the inhibition of the late sodium current by GS-967.

Conclusion
GS-967 is a highly selective inhibitor of the late sodium current, a pathological component of

the total sodium current in excitable cells. Its mechanism of action, centered on the modulation

of voltage-gated sodium channel inactivation, provides a targeted approach to treating

disorders associated with INaL hyperactivity. The quantitative data and experimental protocols

outlined in this guide provide a comprehensive resource for researchers and drug development

professionals working on the characterization and development of novel sodium channel

modulators. The distinct profile of GS-967 highlights the therapeutic potential of selectively

targeting the late sodium current for the treatment of cardiac arrhythmias and certain forms of

epilepsy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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